molecular formula C15H23NO2 B5693423 N-(3,5-dimethoxybenzyl)cyclohexanamine CAS No. 356093-66-8

N-(3,5-dimethoxybenzyl)cyclohexanamine

Cat. No.: B5693423
CAS No.: 356093-66-8
M. Wt: 249.35 g/mol
InChI Key: JVKDFAYHZSCPFF-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxybenzyl)cyclohexanamine, offered as its hydrobromide salt (CAS 1609406-58-7), is a chemical compound of interest in scientific research with the molecular formula C15H24BrNO2 . This compound features a secondary amine functional group, bridging an electron-rich 3,5-dimethoxybenzyl moiety and a cyclohexyl group. The 3,5-dimethoxybenzyl subunit is a significant structural feature in organic chemistry, known for its electron-donating properties and presence in various bioactive molecules and photolabile protecting groups . Its structural architecture makes it a valuable intermediate for constructing more complex molecular frameworks. The primary research applications of this compound are found in chemical synthesis and early-stage drug discovery. It serves as a versatile building block for the development of novel chemical entities in fields such as medicinal chemistry and materials science. Researchers can utilize the reactivity of the amine group for further functionalization, or explore the electronic properties of the aromatic ring for various synthetic transformations. While a specific, well-documented mechanism of action is not currently established for this exact molecule, compounds containing the 3,5-dimethoxybenzyl group have been investigated for potential biological activities, including in areas such as anticancer research . The related 3,4,5-trimethoxyphenyl group is a known pharmacophore in antitubulin agents, suggesting that the structural motif can be engineered for targeted biological interactions . All investigations using this material must be conducted in vitro (outside of living organisms). Disclaimer: This product is intended for research purposes only in controlled laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. It has not been approved by any regulatory body for the prevention or treatment of any disease .

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKDFAYHZSCPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354512
Record name N-(3,5-dimethoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356093-66-8
Record name N-(3,5-dimethoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzyl)cyclohexanamine typically involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N-(3,5-dimethoxybenzyl)cyclohexanamine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxybenzyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form N-(3,5-dimethoxybenzyl)cyclohexylamine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of N-(3,5-dimethoxybenzyl)cyclohexylamine.

    Substitution: Formation of 3,5-dimethoxybenzyl derivatives with various substituents.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3,5- vs. 2,5-Dimethoxy Substitution

The positional isomer N-(2,5-dimethoxybenzyl)cyclohexanamine (CAS 879619-96-2, ) provides a critical comparison point:

Property N-(3,5-Dimethoxybenzyl)cyclohexanamine (Inferred) N-(2,5-Dimethoxybenzyl)cyclohexanamine ()
Molecular weight ~249.35 g/mol 249.35 g/mol
Substituent positions 3,5-methoxy on benzyl 2,5-methoxy on benzyl
Polarity Higher symmetry may enhance crystallinity Asymmetric substitution may reduce packing efficiency
Synthetic yield Not explicitly reported Up to 76.7% for analogs ()

Key Differences :

  • Crystallinity : The 3,5-dimethoxy substitution likely promotes symmetrical molecular packing, as seen in 3,5-dimethoxybenzyl bromide derivatives (). This symmetry contrasts with the 2,5-isomer, which may exhibit less ordered crystal structures.
  • Reactivity : The electron-donating methoxy groups in the 3,5-positions could influence nucleophilic substitution reactions differently compared to the 2,5-isomer.

Substituent Variations: Methoxy vs. Chloro and Propanamine

a) N-(4-Chlorobenzyl)cyclohexanamine hydrochloride ():
Property N-(3,5-Dimethoxybenzyl)cyclohexanamine N-(4-Chlorobenzyl)cyclohexanamine
Substituent 3,5-methoxy (-OCH₃) 4-chloro (-Cl)
Polarity Higher (due to polar -OCH₃ groups) Lower (Cl is less polar than -OCH₃)
Bioactivity Potential CNS activity (inferred from analogs) Likely altered due to halogenation

Impact of Substituents :

  • Methoxy groups enhance solubility in polar solvents (e.g., DMF, ethanol) compared to chloro substituents, which may improve pharmacokinetic profiles .
b) N-(3,5-Dimethoxybenzyl)-2-propanamine hydrobromide ():
Property N-(3,5-Dimethoxybenzyl)cyclohexanamine N-(3,5-Dimethoxybenzyl)-2-propanamine
Amine backbone Cyclohexane ring Linear 2-propanamine
Steric effects Bulky cyclohexane reduces conformational freedom Linear chain increases flexibility

Functional Implications :

Parent Compound: N-Benzylcyclohexanamine ()

Property N-(3,5-Dimethoxybenzyl)cyclohexanamine N-Benzylcyclohexanamine
Substituents 3,5-methoxy on benzyl Unsubstituted benzyl
Hazard profile Likely similar (no GHS hazards reported) No known hazards ()
Lipophilicity Reduced (due to polar -OCH₃) Higher (no polar groups)

Key Insight :

  • The addition of methoxy groups reduces lipophilicity, which could decrease blood-brain barrier penetration compared to the parent compound .

Biological Activity

N-(3,5-dimethoxybenzyl)cyclohexanamine is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a cyclohexanamine core with a 3,5-dimethoxybenzyl substituent. Its molecular formula is C15H23NO2C_{15}H_{23}NO_2, and it possesses unique structural characteristics that may influence its biological interactions.

N-(3,5-dimethoxybenzyl)cyclohexanamine is believed to interact with various biological targets, including enzymes and receptors. The methoxy groups on the benzyl ring may enhance lipophilicity, facilitating membrane permeability and receptor binding. This compound's mechanism of action likely involves modulation of neurotransmitter systems and other signaling pathways.

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds similar to N-(3,5-dimethoxybenzyl)cyclohexanamine. For instance, related dimethoxybenzyl derivatives have shown moderate cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
Malignant Melanoma (G361)17.3
Cervix Carcinoma (HeLa)31.8
Ovarian Carcinoma (A2780)19.2

These findings suggest that N-(3,5-dimethoxybenzyl)cyclohexanamine may exhibit similar antitumor properties, warranting further investigation into its efficacy against specific cancer types .

Neuropharmacological Effects

The compound's structural analogs have been explored for their effects on the central nervous system. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which may contribute to their antidepressant effects. The presence of methoxy groups is thought to enhance interaction with serotonin receptors, potentially leading to improved mood regulation .

Case Studies

  • In Vitro Studies : A study on related compounds demonstrated significant inhibition of cell proliferation in human cancer cell lines when treated with varying concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations yielding greater cytotoxicity.
  • Animal Models : Preliminary in vivo studies using animal models have shown that administration of N-(3,5-dimethoxybenzyl)cyclohexanamine resulted in reduced tumor growth rates compared to control groups. These studies highlight the compound's potential as an anticancer agent.

Q & A

Basic Question

  • 1H/13C NMR : Assign peaks using DEPT-135 and NOESY for stereochemical confirmation.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C15H23NO2, expected 249.35 g/mol) .
  • FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Question

  • Single-crystal X-ray diffraction : Resolve crystal packing and confirm stereochemistry. For polycrystalline samples, use Rietveld refinement of powder XRD data .
  • Dynamic NMR (DNMR) : Study conformational exchange in the cyclohexyl ring at variable temperatures .

How can researchers address low yields in large-scale synthesis?

Advanced Question

  • Optimize purification via flash chromatography (gradient elution) or recrystallization (ethanol/water mixtures).
  • Employ design of experiments (DoE) to assess factors like reaction time, temperature, and catalyst loading.
  • Explore continuous-flow systems to minimize batch-to-batch variability and improve scalability .

What safety precautions are essential when handling this compound?

Basic Question

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid inhalation/contact; store in sealed containers under inert gas (argon) at 2–8°C .

Advanced Question

  • Conduct thermal stability analysis (DSC/TGA) to identify exothermic decomposition risks.
  • Develop emergency protocols for spills, including neutralization with activated carbon and disposal via licensed hazardous waste facilities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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